2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a spiro[indoline-3,2’-thiazolidin] group, and an acetamide group . These groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a spirocyclic structure. Detailed structural analysis would require techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present in its structure. For example, the fluorophenyl group could participate in electrophilic aromatic substitution reactions, while the acetamide group could undergo hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar groups in its structure, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Scientific Research Applications
Antibacterial Activity
One of the primary scientific research applications of compounds related to 2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide is their potential in developing new antibacterial agents. A study focused on the microwave-assisted synthesis of novel N-(benzo[d]thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives, showcasing their in-vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds within this series demonstrated broad-spectrum antibacterial properties, highlighting their potential for further development as antibacterial agents (Borad, Bhoi, Parmar, & Patel, 2015).
Antimicrobial and Antimycobacterial Properties
Compounds structurally similar to this compound have been synthesized and evaluated for their antimicrobial activities. For example, derivatives synthesized for antimicrobial evaluation showed high anti-Mycobacterium smegmatis activity, which is indicative of their potential use in treating bacterial infections, including drug-resistant strains (Yolal, Başoğlu, Bektaş, Demirci, Alpay‐Karaoglu, & Demirbaş, 2012).
Anticonvulsant Evaluation
Research on indoline derivatives, incorporating functionalized aryloxadiazole amine and benzothiazole acetamide, revealed significant anticonvulsant activity. These findings suggest that structurally related compounds, including this compound, may possess promising applications in the development of new anticonvulsant medications (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).
Antioxidant and Antimicrobial Evaluation
Further research into thiazolidinone and azetidinone moieties linked to the indole nucleus, closely related to the chemical structure , demonstrated promising antioxidant and antimicrobial activities. This suggests potential applications of this compound in the development of treatments targeting oxidative stress-related diseases and infections (Saundane, Yarlakatti, Walmik, & KATKARf, 2012).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[3-(3-fluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O3S/c25-16-7-6-10-18(13-16)28-22(30)15-32-24(28)19-11-4-5-12-20(19)27(23(24)31)14-21(29)26-17-8-2-1-3-9-17/h1-13H,14-15H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHCILHLBJLGAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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